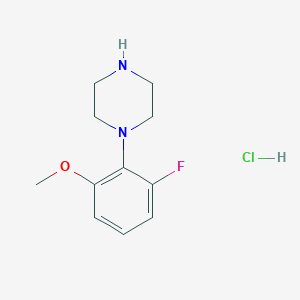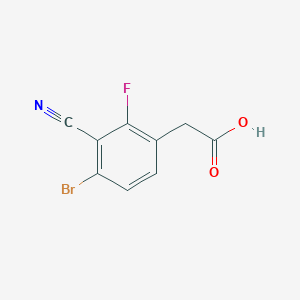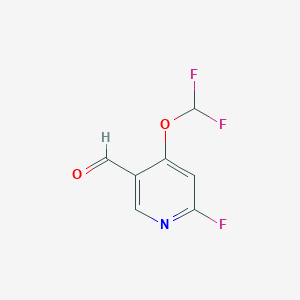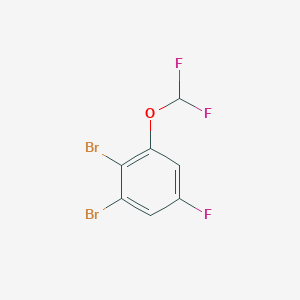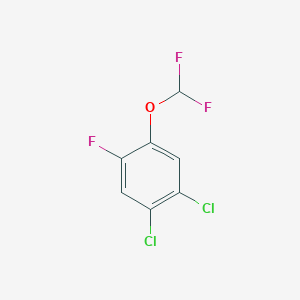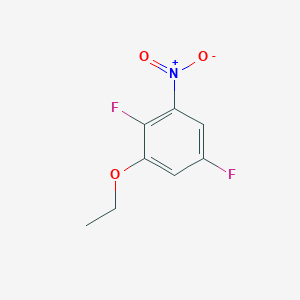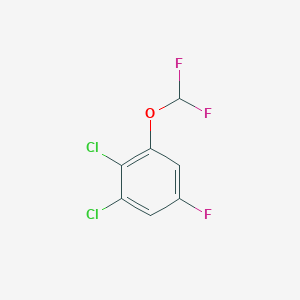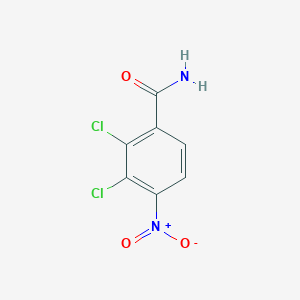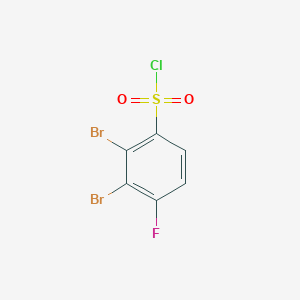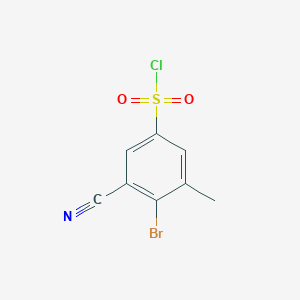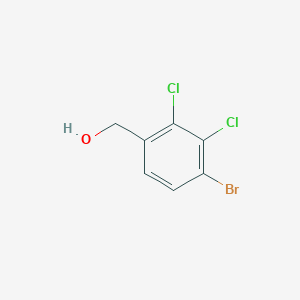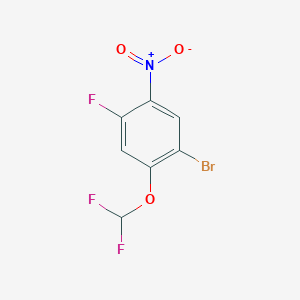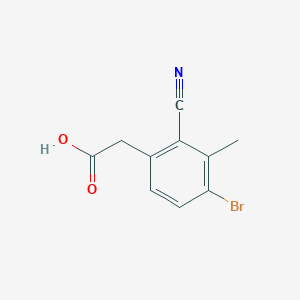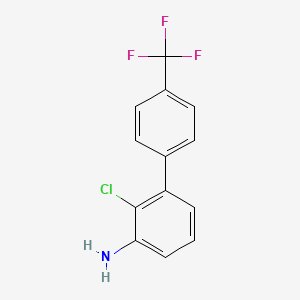
4-Difluoromethoxy-3-fluoropicolinic acid
Descripción general
Descripción
“4-Difluoromethoxy-3-fluoropicolinic acid” is a chemical compound with the molecular formula C7H4F3NO3 . It is used for research purposes.
Molecular Structure Analysis
The InChI code for “4-Difluoromethoxy-3-fluoropicolinic acid” is 1S/C7H4F3NO3/c8-4-3(14-7(9)10)1-2-11-5(4)6(12)13/h1-2,7H,(H,12,13) . This code provides a unique identifier for the molecular structure of the compound.
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
- Synthesis from Fluoroform : Fluoroform, a non-ozone-depleting and nontoxic gas, can be used as a source of difluorocarbene, leading to the synthesis of difluoromethoxy derivatives like 4-Difluoromethoxy-3-fluoropicolinic acid (Thomoson & Dolbier, 2013).
- Development of Fluoropicolinate Herbicides : Novel fluoropicolinate herbicides, which could include 4-Difluoromethoxy-3-fluoropicolinic acid, have been synthesized through a modified cascade cyclization process. This method provided access to picolinic acids with different substituents, potentially useful as herbicides (Johnson et al., 2015).
Photophysical Properties
- Role in Excited State Intramolecular Charge Transfer : Studies on compounds like norfloxacin, which share structural similarities with 4-Difluoromethoxy-3-fluoropicolinic acid, show that these types of compounds participate in excited state intramolecular charge transfer, affecting their photophysical properties (Cuquerella, Miranda, & Bosca, 2006).
Fluorination Methods
- Use of Fluoroform in Fluorination : Direct cupration of fluoroform, a useful method for introducing trifluoromethyl groups into organic molecules, could be relevant for the synthesis of compounds like 4-Difluoromethoxy-3-fluoropicolinic acid. This method involves novel alkoxycuprates reacting with fluoroform (Zanardi et al., 2011).
Medicinal Applications
- Inhibition of HIV Replication : Some fluoroquinoline derivatives, structurally related to 4-Difluoromethoxy-3-fluoropicolinic acid, have shown potential in inhibiting HIV-1 replication. This suggests a possible research avenue for the medicinal application of 4-Difluoromethoxy-3-fluoropicolinic acid or its derivatives (Baba et al., 1998).
Mecanismo De Acción
Target of Action
The primary target of 4-Difluoromethoxy-3-fluoropicolinic acid is the Transforming Growth Factor-β1 (TGF-β1) . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis .
Mode of Action
4-Difluoromethoxy-3-fluoropicolinic acid interacts with TGF-β1, inhibiting its ability to induce epithelial-mesenchymal transformation (EMT) in type 2 lung epithelial cells . This compound reduces the expression of proteins such as α-SMA, vimentin, and collagen I, and increases the expression of E-cadherin . It also significantly reduces the phosphorylation levels of Smad2/3 .
Biochemical Pathways
The compound affects the TGF-β1/Smad pathway, which is involved in the regulation of cell growth and differentiation . By inhibiting this pathway, 4-Difluoromethoxy-3-fluoropicolinic acid prevents the excessive deposition of extracellular matrix components, a key factor in the development of fibrosis .
Pharmacokinetics
Its effects on pulmonary fibrosis suggest that it is able to reach the lungs and exert its therapeutic effects .
Result of Action
The compound has been shown to attenuate TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . It improves lung function, reduces lung inflammation and fibrosis, reduces collagen deposition, and reduces the expression of E-cadherin .
Action Environment
It’s worth noting that the compound’s effectiveness in reducing pulmonary fibrosis suggests that it remains stable and active in the complex environment of the lungs .
Propiedades
IUPAC Name |
4-(difluoromethoxy)-3-fluoropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-4-3(14-7(9)10)1-2-11-5(4)6(12)13/h1-2,7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTVWRRBZHFFOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1OC(F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Difluoromethoxy-3-fluoropicolinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



